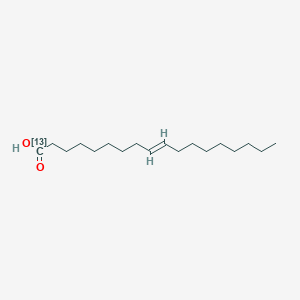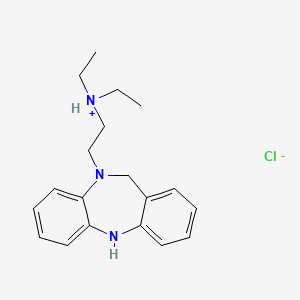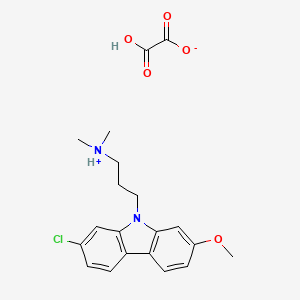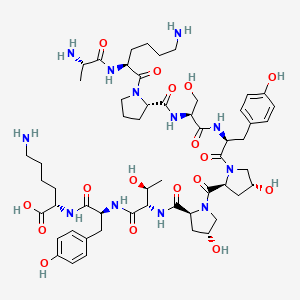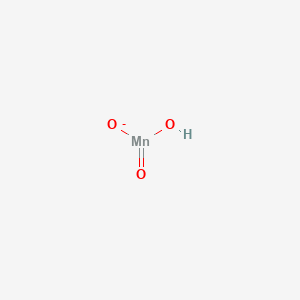
Manganite (Mn(OH)O) (mineral)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganite is a mineral composed of manganese oxide-hydroxide, with the chemical formula MnO(OH). It crystallizes in the monoclinic system and is known for its prismatic, deeply striated crystals that often group together in bundles. The mineral exhibits a dark steel-gray to iron-black color with a submetallic luster and a reddish-brown streak . Manganite has been historically significant as a pigment and a fire starter by lowering the combustion temperature of wood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganite can be synthesized through various methods, including mechanochemical synthesis and hydrothermal processes. Mechanochemical synthesis involves the mechanical activation of manganese oxide powders followed by heat treatment at temperatures around 700°C to 1200°C . Hydrothermal synthesis involves the reaction of manganese salts under high-pressure and high-temperature conditions to form manganite crystals.
Industrial Production Methods: Industrial production of manganite typically involves the extraction of manganese ores followed by purification and crystallization processes. The mineral is often found in low-temperature hydrothermal veins associated with other manganese oxides and carbonates .
Chemical Reactions Analysis
Types of Reactions: Manganite undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form manganese dioxide (MnO2) or reduced to form manganese(II) oxide (MnO) .
Common Reagents and Conditions:
Oxidation: Manganite reacts with hydrogen peroxide (H2O2) to form manganese dioxide (MnO2) and water (H2O).
Major Products:
Oxidation: MnO(OH) + H2O2 → MnO2 + 2H2O
Reduction: MnO(OH) + H2 → MnO + H2O
Scientific Research Applications
Manganite has a wide range of scientific research applications due to its unique properties:
Biology and Medicine: Manganite nanoparticles are explored for their potential use in magnetic resonance imaging (MRI) as contrast agents and in magnetic fluid hyperthermia for cancer treatment.
Industry: Manganite is used in the production of manganese alloys and as a pigment in ceramics and glass.
Mechanism of Action
The mechanism by which manganite exerts its effects is primarily through its redox properties. Manganite can readily participate in oxidation-reduction reactions, making it useful in catalysis and environmental remediation. The molecular targets and pathways involved include the reduction of pollutants and the oxidation of organic compounds .
Comparison with Similar Compounds
Manganite is part of a group of manganese oxide-hydroxide minerals, including:
Groutite (MnO(OH)): Similar to manganite but crystallizes in the orthorhombic system.
Feitknechtite (MnO(OH)): Another polymorph of manganese oxide-hydroxide with a different crystal structure.
Pyrolusite (MnO2): A more oxidized form of manganese oxide, commonly used in batteries and as a catalyst.
Manganite is unique due to its specific crystal structure and redox properties, which make it particularly useful in various scientific and industrial applications.
Properties
CAS No. |
1310-98-1 |
|---|---|
Molecular Formula |
HMnO3- |
Molecular Weight |
103.944 g/mol |
IUPAC Name |
hydroxy-oxido-oxomanganese |
InChI |
InChI=1S/Mn.H2O.2O/h;1H2;;/q+1;;;-1/p-1 |
InChI Key |
CIXCGGAMSDMNLE-UHFFFAOYSA-M |
Canonical SMILES |
O[Mn](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


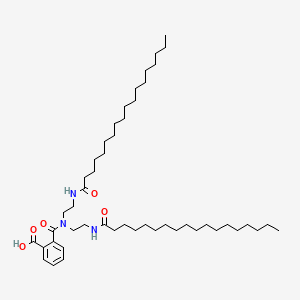


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
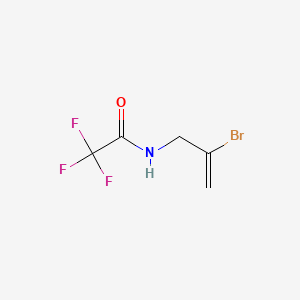
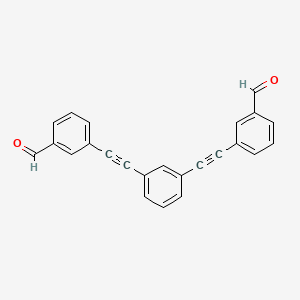
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
